molecular formula C14H19NO4 B558238 N-(tert-Butoxycarbonyl)-L-phenylalanine CAS No. 13734-34-4

N-(tert-Butoxycarbonyl)-L-phenylalanine

Cat. No. B558238
CAS RN: 13734-34-4
M. Wt: 265.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-NSHDSACASA-N
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Description

“N-(tert-Butoxycarbonyl)-L-phenylalanine” is a derivative of the amino acid phenylalanine. It is an important chemical intermediate used in the synthesis of proteins and polypeptides .


Synthesis Analysis

The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine involves the use of di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-L-phenylalanine can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR), GC-MS, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving N-(tert-Butoxycarbonyl)-L-phenylalanine include its conversion to MDMA (aqueous HCl, 80°C, 30 min) .


Physical And Chemical Properties Analysis

The heat capacities of N-(tert-Butoxycarbonyl)-L-phenylalanine were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .

Scientific Research Applications

  • Synthesis and Derivatives : It is used in the tert-butoxycarbonylation of amino acids and their derivatives, as highlighted by Keller et al. (2003). This process is critical in the synthesis of various Boc-amino acids, which are important in peptide synthesis (Keller, Keller, van Look, & Wersin, 2003).

  • Infrared Spectroscopy Studies : The IR spectra of N-(tert-butoxycarbonyl)-amino acids, including N-(tert-butoxycarbonyl)-L-phenylalanine, have been studied by Bruyneel and Zeegers-Huyskens (2000). They investigated the effects of temperature on the contraction of hydrogen bonds in these compounds (Bruyneel & Zeegers-Huyskens, 2000).

  • Isotopomer Synthesis : Bazewicz et al. (2011) synthesized isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester for use in vibrational spectroscopy studies. This research expands the utility of nitrile vibrations as reporters of local environments in molecular studies (Bazewicz, Lipkin, Lozinak, Watson, & Brewer, 2011).

  • Thermodynamic Properties : Zhao, Sun, and Tan (2012) measured the heat capacities of N-(tert-butoxycarbonyl)-L-phenylalanine to determine its thermodynamic properties, which are important in understanding its stability and reaction kinetics (Zhao, Sun, & Tan, 2012).

  • Polymer Science : In the field of polymer science, Zhao, Sanda, and Masuda (2004) investigated the transformation of helical sense in poly(N-propargylamides) using N-(tert-butoxycarbonyl)-L-phenylalanine derivatives. This research contributes to the understanding of helical structures in polymers (Zhao, Sanda, & Masuda, 2004).

  • X-ray Diffraction and Infrared Absorption : Benedetti et al. (1980) conducted a conformational analysis of N-(tert-butoxycarbonyl)-L-phenylalanine using X-ray diffraction and infrared absorption. Their research provided insights into the molecular structure and bonding of this compound (Benedetti, Blasio, Pavone, Pedone, Toniolo, & Bonora, 1980).

  • Radiopharmaceutical Synthesis : Dollé et al. (1998) described the synthesis of a precursor for 6-[18F]fluoro-L-DOPA, used in PET imaging, from N-(tert-butoxycarbonyl)-L-phenylalanine derivatives. This precursor is crucial for neurodegenerative disease research (Dollé, Demphel, Hinnen, Fournier, Vaufrey, & Crouzel, 1998).

Safety And Hazards

N-(tert-Butoxycarbonyl)-L-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research of N-(tert-Butoxycarbonyl)-L-phenylalanine could involve the development of more efficient synthesis methods and the exploration of its potential applications in medicinal chemistry .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884634
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-L-phenylalanine

CAS RN

13734-34-4
Record name BOC-L-Phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-(tert-butoxycarbonyl)-L-phenylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
ZM Zhao, LX Sun, ZC Tan - Journal of thermal analysis and …, 2012 - akjournals.com
The heat capacities of N -(tert-butoxycarbonyl)- l -phenylalanine (abbreviated to NTBLP in this article), as an important chemical intermediates used to synthesize proteins and …
Number of citations: 5 akjournals.com
C Bruyneel, T Zeegers-Huyskens - Journal of Molecular Structure, 2000 - Elsevier
… The IR spectra of N-tert-butoxycarbonyl-amino acids and of the complex between N-tert-butoxycarbonyl-L-phenylalanine and pyridine are investigated at temperatures ranging from 25 …
Number of citations: 4 www.sciencedirect.com
L Van Meervelt, C Bruyneel, H Morisse… - Journal of physical …, 1997 - Wiley Online Library
The x‐ray structure of the complex between N‐tert‐butoxycarbonyl‐L‐phenylalanine and pyridine shows that the crystals are held together by short hydrogen bonds between the OH …
Number of citations: 5 onlinelibrary.wiley.com
D Hu, B Lu, K Zhang, X Sun, J Xu, X Duan… - International Journal of …, 2015 - Elsevier
Two amino-functionalized chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, poly(N-(tert-butoxycarbonyl)-L-phenylalayl (3,4-ethylenedioxythiophene-2'-yl)methylamide) (…
Number of citations: 12 www.sciencedirect.com
M Tamura, H Okai - Carbohydrate research, 1984 - Elsevier
SYNTHESIS OF 2-ACETAMIDO-lN-[N-(tert-BUTOXYCARBONYL)-r.-AS- PART-I-OYL-(L-PHENYLALANYL-L-SERINE METHYL ESTER)-4-OYL]-2- DEOXY-B Page 1 Carbohydrate …
Number of citations: 16 www.sciencedirect.com
M Gikas, G Agelis, J Matsoukas, GJ Moore… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds…
Number of citations: 1 scripts.iucr.org
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of Amino Acids and their Derivatives: N‐tert‐Butoxycarbonyl‐l‐phenylalanine - Keller - Major Reference Works - Wiley Online Library …
Number of citations: 139 onlinelibrary.wiley.com
J Horvat, D Keglević - Carbohydrate research, 1985 - Elsevier
… The fully benzylated α- and β-l-arabino-pyranosyl (1 and 2) and -furanosyl esters (3 and 4) of N-acetyl-d-alanine and N-tert-butoxycarbonyl-l-phenylalanine have been synthesised. …
Number of citations: 2 www.sciencedirect.com
D Keglević, M Pongračić, J Horvat - Carbohydrate Research, 1980 - Elsevier
The fully benzylated α- and β-d-glucopyranosyl esters of N-benzyloxycarbonyl-and N-tert-butoxycarbonyl-l-phenylalanine (1 and 5, respectively) have been converted into l-O-(l-…
Number of citations: 7 www.sciencedirect.com
H Zhao, F Sanda, T Masuda - Macromolecules, 2004 - ACS Publications
Copolymerizations of structurally different chiral amino acid-based N-propargylamides, N-(tert-butoxycarbonyl)-d-alanine-N-propargylamide (DA) with either N-(tert-butoxycarbonyl)-l-…
Number of citations: 75 pubs.acs.org

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